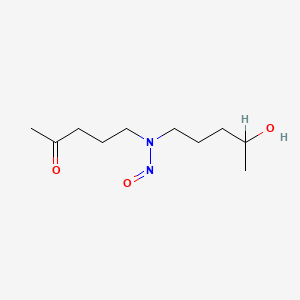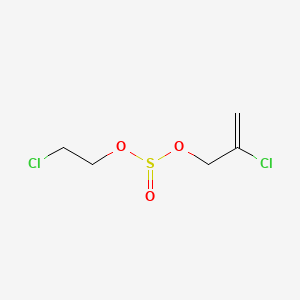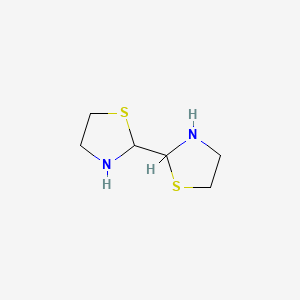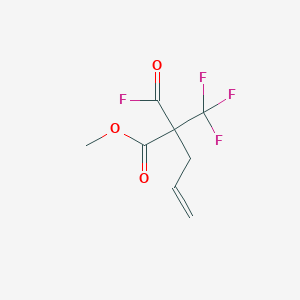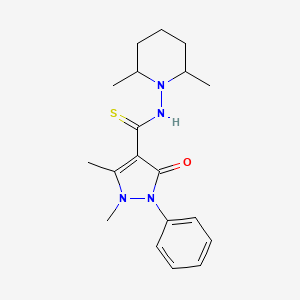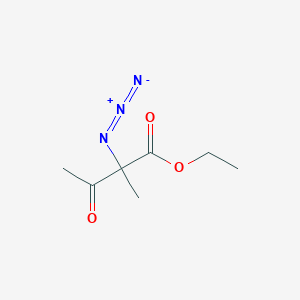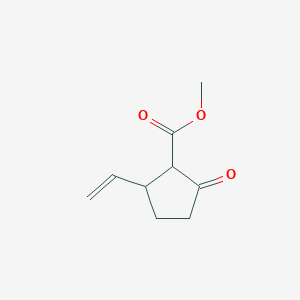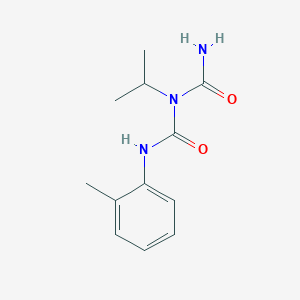
1-Isopropyl-3-methyl-5-phenylbiuret
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-methyl-5-phenylbiuret is an organic compound with the molecular formula C12H17N3O2 It is a derivative of biuret, characterized by the presence of isopropyl, methyl, and phenyl groups attached to the biuret core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-methyl-5-phenylbiuret typically involves the reaction of appropriate isocyanates with amines. One common method includes the reaction of 1-isopropyl-3-methyl-5-phenylisocyanate with urea under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to 50°C, depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the isocyanate precursor, followed by its reaction with urea. The process parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-3-methyl-5-phenylbiuret undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Isopropyl-3-methyl-5-phenylbiuret has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-3-methyl-5-phenylbiuret involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting metabolic processes .
Comparaison Avec Des Composés Similaires
- 1-Isopropyl-3-methyl-5-phenylurea
- 1-Isopropyl-3-methyl-5-phenylthiourea
- 1-Isopropyl-3-methyl-5-phenylguanidine
Comparison: 1-Isopropyl-3-methyl-5-phenylbiuret is unique due to the presence of the biuret core, which imparts distinct chemical properties compared to similar compounds like urea, thiourea, and guanidine derivatives.
Propriétés
Numéro CAS |
76267-24-8 |
|---|---|
Formule moléculaire |
C12H17N3O2 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1-carbamoyl-3-(2-methylphenyl)-1-propan-2-ylurea |
InChI |
InChI=1S/C12H17N3O2/c1-8(2)15(11(13)16)12(17)14-10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H2,13,16)(H,14,17) |
Clé InChI |
AHRCXISKLKKXRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)N(C(C)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


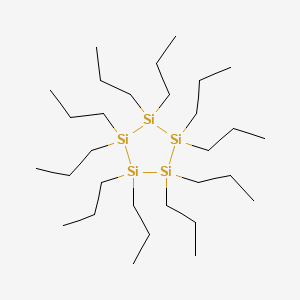
![Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14446996.png)
![9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one)](/img/structure/B14446998.png)
